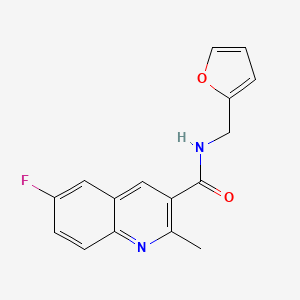
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. It is a quinoline derivative that has shown promising results in various studies, and its synthesis method has been optimized to ensure its purity and effectiveness.
Mecanismo De Acción
The mechanism of action of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It may also disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which could potentially lead to the development of new anti-inflammatory drugs. It has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, it has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide in lab experiments include its potential as a candidate for the development of new drugs and its antibacterial and antifungal properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the use of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide in scientific research. One potential direction is the development of new anti-inflammatory drugs based on its ability to reduce inflammation. Another potential direction is the development of new cancer treatments based on its ability to inhibit the growth of certain cancer cells. Additionally, further research could be conducted to fully understand its mechanism of action and potential side effects, which could lead to the development of new drugs with fewer side effects.
Métodos De Síntesis
The synthesis of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide involves several steps. First, 6-fluoro-2-methylquinoline is reacted with 2-furylacetaldehyde in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with methyl anthranilate in the presence of a base to form the final product. The purity of the compound is ensured through various purification techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-14(16(20)18-9-13-3-2-6-21-13)8-11-7-12(17)4-5-15(11)19-10/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAWMTXYHARCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
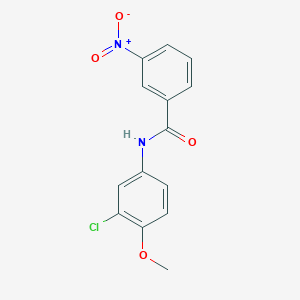
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)

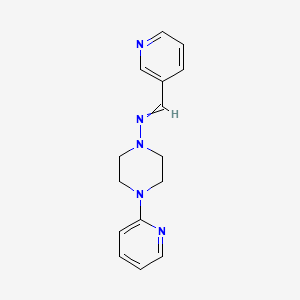
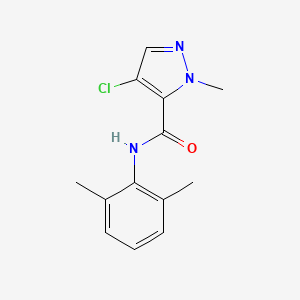
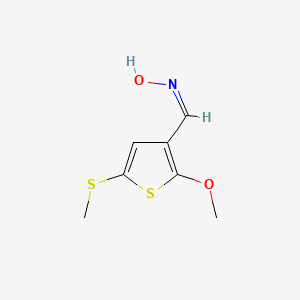
![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)